molecular formula C12H16N4 B3359018 1-Methyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazol-5-amine CAS No. 832102-71-3

1-Methyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazol-5-amine

Cat. No.: B3359018
CAS No.: 832102-71-3
M. Wt: 216.28 g/mol
InChI Key: CKQWIXDWKBDYDL-UHFFFAOYSA-N
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Description

1-Methyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazol-5-amine is a heterocyclic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of a benzimidazole core substituted with a methyl group at the first position and a pyrrolidine ring at the second position. The amine group is located at the fifth position of the benzimidazole ring. This structure imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazol-5-amine typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the benzimidazole core.

    Methylation: The methyl group can be introduced using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the benzimidazole ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazol-5-amine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to a biological response. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

    1-Methyl-2-(pyrrolidin-1-yl)-1H-imidazole: Similar structure but lacks the benzo ring, leading to different chemical and biological properties.

    2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole: Lacks the methyl group, which can affect its reactivity and biological activity.

    1-Methyl-2-(piperidin-1-yl)-1H-benzo[d]imidazole: Contains a piperidine ring instead of a pyrrolidine ring, leading to differences in steric and electronic properties.

Uniqueness: 1-Methyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazol-5-amine is unique due to the specific combination of substituents on the benzimidazole core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-methyl-2-pyrrolidin-1-ylbenzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-15-11-5-4-9(13)8-10(11)14-12(15)16-6-2-3-7-16/h4-5,8H,2-3,6-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQWIXDWKBDYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N=C1N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90741157
Record name 1-Methyl-2-(pyrrolidin-1-yl)-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90741157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832102-71-3
Record name 1-Methyl-2-(pyrrolidin-1-yl)-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90741157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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